molecular formula C12H20O3 B2981196 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one CAS No. 2126159-76-8

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one

Cat. No.: B2981196
CAS No.: 2126159-76-8
M. Wt: 212.289
InChI Key: CNPITUSKLNDUOR-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)-7-oxaspiro[35]nonan-1-one is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butoxy group and an oxaspiro ring system, which imparts distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable precursor with a tert-butylating agent under controlled conditions. The reaction conditions often include the use of a strong base, such as potassium tert-butoxide (tBuOK), to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or alkane derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (tBuOK).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the oxaspiro ring system can provide rigidity and stability to the molecule. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one is unique due to its specific combination of a tert-butoxy group and an oxaspiro ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-11(2,3)15-10-8-9(13)12(10)4-6-14-7-5-12/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPITUSKLNDUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(=O)C12CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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